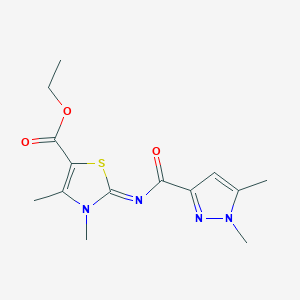

![molecular formula C10H18ClNO B2544981 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride CAS No. 2031258-98-5](/img/structure/B2544981.png)

8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride” is a chemical compound with the CAS Number: 2031258-98-5 . Its IUPAC name is hexahydro-1H-3a,7a-(methanooxymethano)isoindole hydrochloride . The molecular weight of this compound is 203.71 .

Molecular Structure Analysis

The InChI code for “8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride” is 1S/C10H17NO.ClH/c1-2-4-10-6-11-5-9 (10,3-1)7-12-8-10;/h11H,1-8H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Base-Promoted Rearrangements

Research by Marchand and Chou (1975) on cage α-haloketones elucidated base-promoted rearrangements leading to complex polycyclic structures. Their work provided insights into the formation of compounds such as 12-oxa-3,5,9,10-tetrachlorohexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-4-one, highlighting the intricate pathways and the mechanistic aspects of these transformations (Marchand & Chou, 1975).

Synthesis and Properties of Oxatricyclic Compounds

Nakazawa et al. (1988) demonstrated the synthesis of 8H-3-oxaheptalen-8-one through photolytic reactions, underscoring the potential of using light to induce chemical transformations in complex organic molecules (Nakazawa et al., 1988).

Stereocontrol in Oxatricyclic Compounds

The work by Overman and colleagues (2010, 2004) on the construction of the 12-oxatricyclo[6.3.1.0(2,7)]dodecane ring system using Prins-pinacol reactions highlights the importance of stereocontrol in synthesizing complex organic molecules. Their research demonstrates how the topography of cyclization reactions can be influenced by the stereoelectronic properties of substituents, offering pathways to synthesize stereoisomers of oxatricyclic compounds (Overman & Tanis, 2010); (Overman & Velthuisen, 2004).

Photolysis and Rearrangements

Padwa et al. (1972) explored thermal and photochemical rearrangements of benzazocine derivatives, showcasing the diversity of reactions that such polycyclic compounds can undergo. Their findings contribute to a deeper understanding of the reactivity and transformation possibilities of complex structures under various conditions (Padwa et al., 1972).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

8-oxa-11-azatricyclo[4.3.3.01,6]dodecane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10;/h11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZJGSJYLVLLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CNCC2(C1)COC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)

![N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2544908.png)

![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)

![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)